molecular formula C22H23N3O3S B2971799 N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021256-66-5

N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2971799
CAS No.: 1021256-66-5
M. Wt: 409.5
InChI Key: KKNZPUYXOXHOBY-UHFFFAOYSA-N
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Description

N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a methoxyphenethylamine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Mechanism of Action

Target of Action

The primary targets of N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is a key biochemical pathway involved in the inflammatory response . By inhibiting the activity of COX-1 and COX-2 enzymes, the compound prevents the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation and associated symptoms.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes . This leads to a decrease in inflammation and associated symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzamide group can be introduced via an amidation reaction, where the amine group of the thiazole derivative reacts with benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide
  • N-(4-(4-methylphenyl)thiazol-2-yl)benzamide
  • N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Uniqueness

N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to the presence of the methoxyphenethylamine moiety, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[3-[2-(4-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-28-19-10-7-16(8-11-19)13-14-23-20(26)12-9-18-15-29-22(24-18)25-21(27)17-5-3-2-4-6-17/h2-8,10-11,15H,9,12-14H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNZPUYXOXHOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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